molecular formula C6H5BrFNO B3040273 2-Amino-3-bromo-6-fluorophenol CAS No. 1807234-87-2

2-Amino-3-bromo-6-fluorophenol

Cat. No. B3040273
CAS RN: 1807234-87-2
M. Wt: 206.01 g/mol
InChI Key: BNKUTEVEGGKSAS-UHFFFAOYSA-N
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Description

“2-Amino-3-bromo-6-fluorophenol” is a halogenated compound that can be applied throughout chemistry . It is also known as "5-bromo-3-fluoro-2-hydroxyaniline" . It is used in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers .


Synthesis Analysis

Phenols, including “2-Amino-3-bromo-6-fluorophenol”, can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “2-Amino-3-bromo-6-fluorophenol” can be represented by the formula CHBrFNO . The average mass is 190.998 Da and the monoisotopic mass is 189.942947 Da .


Chemical Reactions Analysis

Amines, including “2-Amino-3-bromo-6-fluorophenol”, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .

Scientific Research Applications

Fluorination and Derivative Formation

The fluorination of phenolic compounds, including those similar to 2-Amino-3-bromo-6-fluorophenol, can result in various derivatives. For instance, Koudstaal and Olieman (2010) demonstrated the fluorination of 2-bromo-4,5-dimethylphenol, producing derivatives like 2-bromo-3,4-dimethyl-6-fluorophenol, indicating the potential for synthesizing similar fluorinated compounds from 2-Amino-3-bromo-6-fluorophenol (H. Koudstaal & C. Olieman, 2010).

Rearrangement in Concentrated Acids

Compounds structurally related to 2-Amino-3-bromo-6-fluorophenol have been studied for their behavior under specific conditions, such as in concentrated acids. McCord et al. (1982) investigated the rearrangement of 6-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrochloric and hydrobromic acids, which might provide insights into the behavior of 2-Amino-3-bromo-6-fluorophenol under similar conditions (T. J. McCord et al., 1982).

Anti-HIV Activity

Research on fluorinated compounds has shown promising results in medical applications. Shirasaka et al. (1990) synthesized 2-amino-6-fluoro- and other halo-substituted dideoxypurine ribofuranosides, demonstrating in vitro activity against HIV. This suggests the potential for compounds like 2-Amino-3-bromo-6-fluorophenol in antiviral research (T. Shirasaka et al., 1990).

Methanogenic Consortium Studies

The anaerobic transformation of phenolic compounds by methanogenic consortia has been studied. Bisaillon et al. (1993) explored how an anaerobic consortium transformed phenol and other compounds, including fluorophenols, to benzoic acids under methanogenic conditions. This research is relevant for understanding the biotransformation pathways of 2-Amino-3-bromo-6-fluorophenol (J. Bisaillon et al., 1993).

Synthesis of Fluorinated Toluene

The synthesis of fluorinated toluene from related compounds, as explored by Li Jiang-he (2010), shows the potential chemical pathways that might be applicable to 2-Amino-3-bromo-6-fluorophenol, highlighting its versatility as a chemical intermediate (Li Jiang-he, 2010).

Fluorescent Amino Acids

Research into fluorescent amino acids, as discussed by Cheng et al. (2020), demonstrates the application of fluorinated compounds in biological systems, indicating the potential use of 2-Amino-3-bromo-6-fluorophenol in creating fluorescent probes or markers (Zhiming Cheng et al., 2020).

Amination of Bromopyridines

The amination of bromopyridines, studied by Streef and Hertog (2010), provides insight into the chemical reactions and potential applications of 2-Amino-3-bromo-6-fluorophenol in synthesizing various pyridine derivatives (J. Streef & H. J. Hertog, 2010).

Enzyme-Catalyzed Reactions

Peelen et al. (1993) studied the enzyme-catalyzed reactions of fluorophenols, which can offer insights into the enzymatic reactivity of 2-Amino-3-bromo-6-fluorophenol and its potential applications in biochemical studies (S. Peelen et al., 1993).

Safety and Hazards

Safety information for “2-Amino-3-bromo-6-fluorophenol” indicates that it is hazardous. Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-3-bromo-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKUTEVEGGKSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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